4-(2-Bromophenylsulfonyl)morpholine

説明

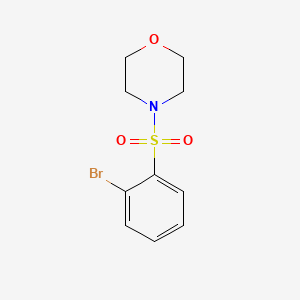

4-(2-Bromophenylsulfonyl)morpholine is an organic compound with the molecular formula C10H12BrNO3S It is characterized by the presence of a bromophenyl group attached to a sulfonyl morpholine ring

特性

IUPAC Name |

4-(2-bromophenyl)sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3S/c11-9-3-1-2-4-10(9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPNWTPTHAUFJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429153 | |

| Record name | 4-(2-Bromobenzene-1-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688798-57-4 | |

| Record name | 4-(2-Bromobenzene-1-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Nucleophilic Substitution Using 2-Bromobenzenesulfonyl Chloride and Morpholine

The most widely reported method involves the reaction of 2-bromobenzenesulfonyl chloride with morpholine under basic conditions. This approach leverages the nucleophilic displacement of the chloride group by morpholine’s secondary amine:

Reaction Scheme :

$$

\text{2-Bromobenzenesulfonyl chloride} + \text{Morpholine} \xrightarrow{\text{Base}} \text{4-(2-Bromophenylsulfonyl)morpholine} + \text{HCl}

$$

Procedure :

- 2-Bromobenzenesulfonyl chloride (1.0 equiv) is dissolved in an aprotic solvent (e.g., dichloromethane or THF).

- Morpholine (1.2–1.5 equiv) and a base (e.g., triethylamine or NaHCO₃) are added dropwise at 0–5°C.

- The reaction is stirred at room temperature for 4–12 hours.

- The product is purified via column chromatography (hexane/ethyl acetate) or recrystallization.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–85% | |

| Reaction Time | 4–12 hours | |

| Solvent | Dichloromethane or THF | |

| Base | Triethylamine |

Advantages :

- High reproducibility.

- Commercially available starting materials.

Limitations :

- Requires careful handling of sulfonyl chloride (moisture-sensitive).

Microwave-Assisted Synthesis with Iodine Catalysis

A microwave-assisted protocol using iodine as a catalyst has been developed to enhance reaction efficiency. This method is particularly useful for rapid synthesis and reduced side-product formation:

Reaction Scheme :

$$

\text{2-Bromobenzenesulfonohydrazide} + \text{Morpholine} \xrightarrow{\text{I}_2, \text{MW}} \text{this compound}

$$

Procedure :

- 2-Bromobenzenesulfonohydrazide (1.0 equiv) and morpholine (1.5 equiv) are mixed in DMSO.

- Catalytic iodine (0.1 equiv) is added.

- The mixture is irradiated under microwave conditions (160 W, 80°C) for 3–5 minutes.

- Purification is performed via column chromatography.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 90–95% | |

| Reaction Time | 3–5 minutes | |

| Solvent | DMSO |

Advantages :

- Dramatically reduced reaction time.

- High yields due to controlled heating.

Limitations :

- Requires specialized microwave equipment.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed methods are employed for synthesizing sulfonamide derivatives from aryl halides. While less common for this specific compound, such approaches offer versatility for complex analogs:

Reaction Scheme :

$$

\text{2-Bromoiodobenzene} + \text{Morpholine} \xrightarrow{\text{Pd catalyst}} \text{this compound}

$$

Procedure :

- 2-Bromoiodobenzene (1.0 equiv) and morpholine (2.0 equiv) are combined in DMF.

- A palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and ligand (e.g., Xantphos, 10 mol%) are added.

- The reaction is heated at 100°C for 12–24 hours.

- The product is isolated via extraction and chromatography.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 50–60% | |

| Reaction Time | 12–24 hours | |

| Catalyst | Pd(OAc)₂/Xantphos |

Advantages :

- Applicable to sterically hindered substrates.

Limitations :

- Lower yields compared to nucleophilic substitution.

One-Pot Synthesis via Sulfonylation and Cyclization

A one-pot strategy combines sulfonylation of morpholine with subsequent cyclization, streamlining the synthesis process:

Reaction Scheme :

$$

\text{2-Bromobenzenesulfonyl chloride} + \text{Morpholine} \xrightarrow{\text{Base}} \text{this compound}

$$

Procedure :

- 2-Bromobenzenesulfonyl chloride is treated with morpholine in the presence of K₂CO₃.

- The intermediate sulfonamide undergoes in situ cyclization under reflux.

- The product is purified via recrystallization.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 75–80% | |

| Reaction Time | 6–8 hours |

Advantages :

- Eliminates intermediate isolation steps.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 70–85 | 4–12 h | Low | High |

| Microwave-Assisted | 90–95 | 3–5 min | Moderate | Moderate |

| Palladium-Catalyzed | 50–60 | 12–24 h | High | Low |

| One-Pot Synthesis | 75–80 | 6–8 h | Low | High |

Applications and Derivatives

This compound serves as a precursor for:

化学反応の分析

Types of Reactions: 4-(2-Bromophenylsulfonyl)morpholine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, although specific examples involving this compound are limited.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.

Major Products Formed:

Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.

Oxidation and Reduction Reactions: Products depend on the specific redox reaction and the reagents used.

科学的研究の応用

Pharmaceutical Development

One of the primary applications of 4-(2-Bromophenylsulfonyl)morpholine is as a building block in the synthesis of biologically active compounds. Its structure allows for the development of new antibiotics and anticancer drugs. The sulfonamide functionality can enhance the compound's interaction with biological targets, making it a candidate for further pharmacological studies.

Case Studies in Drug Development

- Antibiotic Synthesis : Research has indicated that derivatives of morpholine, including this compound, can be utilized in synthesizing novel antibiotics. For instance, compounds with similar structures have shown efficacy against various bacterial strains, demonstrating the potential for this compound to contribute to antibiotic discovery efforts.

- Anticancer Agents : The compound's unique structural features may facilitate the design of new anticancer agents. Studies on structurally related compounds have revealed their ability to inhibit cancer cell proliferation, suggesting that this compound could serve as a precursor for developing targeted cancer therapies.

Chemical Properties and Synthesis Methods

The synthesis of this compound can be achieved through various methods, highlighting its accessibility for research and application development. The compound's molecular formula is C10H12BrNO3S, with a molecular weight of approximately 320.20 g/mol .

Synthesis Techniques

- Nucleophilic Substitution Reactions : The morpholine ring can undergo nucleophilic substitution reactions with suitable electrophiles, leading to the formation of sulfonamide derivatives.

- Coupling Reactions : Coupling strategies involving brominated phenyl groups can also be employed to synthesize this compound effectively.

作用機序

The mechanism of action of 4-(2-Bromophenylsulfonyl)morpholine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity.

類似化合物との比較

- 4-(4-Bromophenylsulfonyl)morpholine

- 4-(2-Chlorophenylsulfonyl)morpholine

- 4-(2-Fluorophenylsulfonyl)morpholine

Comparison: 4-(2-Bromophenylsulfonyl)morpholine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Compared to its chloro and fluoro analogs, the bromine atom provides different steric and electronic properties, potentially leading to distinct biological and chemical behaviors.

生物活性

4-(2-Bromophenylsulfonyl)morpholine is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in agricultural chemistry and medicinal applications. This compound is characterized by its unique structural features, which contribute to its diverse biological effects.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H12BrNO3S

- CAS Number : 688798-57-4

The compound features a morpholine ring, which is a six-membered cyclic amine containing both nitrogen and oxygen atoms. The presence of the bromophenylsulfonyl group enhances its reactivity and potential for biological interaction.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Studies

A study assessing the antimicrobial efficacy of various morpholine derivatives found that compounds similar to this compound exhibited moderate to good activity against several bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further research is necessary to confirm these findings specifically for this compound .

Agricultural Applications

In agricultural chemistry, the compound is being investigated for its potential use in crop protection. Its ability to inhibit fungal growth could provide an effective means of controlling plant pathogens. Experimental results indicate that formulations containing this compound could enhance crop yield by reducing disease incidence.

Data Table of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Moderate activity against bacteria | |

| Anti-inflammatory | Potential reduction in inflammation | |

| Agricultural Fungicide | Effective against plant pathogens |

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the sulfonamide group may interfere with enzymatic processes essential for microbial growth, while the morpholine moiety may facilitate interaction with biological membranes .

Q & A

Basic: What methodologies are recommended for determining the crystal structure of 4-(2-Bromophenylsulfonyl)morpholine?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Use the SHELX suite (e.g., SHELXS for structure solution and SHELXL for refinement) to process diffraction data . Key steps:

- Grow high-quality crystals via vapor diffusion or slow evaporation.

- Collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts.

- Refine hydrogen bonding and torsional angles with restraints, as the sulfonyl and morpholine groups may exhibit conformational flexibility.

- Validate the final structure using R-factor metrics (e.g., R₁ < 0.05) and check for residual electron density anomalies .

Advanced: How can high-pressure Raman and IR spectroscopy elucidate structural phase transitions in this compound?

Answer:

High-pressure studies (0–4 GPa) using diamond anvil cells (DACs) reveal pressure-induced conformational changes. Key considerations:

- Monitor vibrational modes (e.g., C-H stretching at 2980–3145 cm⁻¹) for peak splitting/merging, indicative of symmetry-breaking phase transitions .

- Use ab-initio calculations (DFT) to assign pressure-shifted bands and correlate with intermolecular interactions (e.g., C-H···O hydrogen bonds) .

- Identify discontinuities in dω/dp plots (e.g., at 1.7 GPa) as markers of potential phase transitions. Cross-validate with X-ray diffraction under pressure to resolve structural ambiguities .

Basic: What NMR protocols are suitable for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Dissolve the compound in deuterated DMSO or CDCl₃. Assign peaks using 2D techniques (HSQC, HMBC):

- The morpholine ring protons resonate at δ 3.5–3.7 ppm (CH₂-O).

- Aromatic protons from the bromophenyl group appear as a doublet (δ 7.5–8.0 ppm) due to coupling with the sulfonyl group .

- NOESY : Confirm spatial proximity between the morpholine oxygen and aromatic protons to validate the sulfonyl group’s orientation.

Advanced: How can computational methods resolve discrepancies in vibrational mode assignments?

Answer:

- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate IR/Raman spectra. Compare with experimental data to resolve overlapping bands (e.g., C-H vs. S-O stretches) .

- Analyze potential energy distributions (PEDs) using software like VEDA to quantify contributions of specific bonds to vibrational modes.

- Cross-reference pressure-dependent spectral changes with computed mode Grüneisen parameters to identify mechanically sensitive vibrations .

Basic: What synthetic routes optimize the preparation of this compound?

Answer:

- Sulfonylation : React 2-bromobenzenesulfonyl chloride with morpholine in anhydrous dichloromethane (DCM) under N₂.

- Use triethylamine (TEA) as a base to scavenge HCl.

- Purify via column chromatography (SiO₂, ethyl acetate/hexane gradient) to isolate the product .

- Yield optimization : Monitor reaction progress by TLC (Rf ~0.5 in 1:1 EtOAc/hexane).

Advanced: How to address contradictions in pressure-dependent vibrational data?

Answer:

- Multi-technique validation : Combine Raman, IR, and X-ray diffraction under identical pressure conditions to resolve ambiguities (e.g., peak splitting vs. accidental degeneracy) .

- Statistical analysis : Apply principal component analysis (PCA) to pressure-dependent spectral datasets to identify correlated mode shifts.

- Temperature studies : Perform variable-temperature experiments to decouple pressure and thermal effects on vibrational dynamics.

Advanced: What experimental designs probe intermolecular interactions in the solid state?

Answer:

- Hirshfeld surface analysis : Use CrystalExplorer to map close contacts (e.g., C-H···O, π-π stacking) from SCXRD data .

- Dielectric spectroscopy : Measure permittivity changes under pressure to link H-bonding networks to dielectric anisotropy .

- Synchrotron XRD : Resolve subtle structural distortions (e.g., sulfonyl torsion angles) at high resolution (<1 Å).

Basic: How to validate purity post-synthesis?

Answer:

- Melting point analysis : Compare experimental mp (e.g., 150–152°C for intermediates) with literature values .

- HPLC-MS : Use a C18 column (ACN/H₂O gradient) to detect impurities. The molecular ion [M+H]⁺ should dominate (>95% purity).

Advanced: How to integrate computational and experimental data for conformational analysis?

Answer:

- Molecular dynamics (MD) : Simulate crystal packing with AMBER or GROMACS to predict dominant conformers.

- Overlay experiments : Align DFT-optimized gas-phase structures with SCXRD coordinates (RMSD < 0.1 Å) to validate computational models .

Basic: What safety protocols are critical during synthesis?

Answer:

- Handling sulfonyl chlorides : Use dry conditions, PPE (gloves, goggles), and neutralization of HCl with 10% NaHCO₃ .

- Waste disposal : Treat brominated byproducts as halogenated waste per EPA guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。